Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

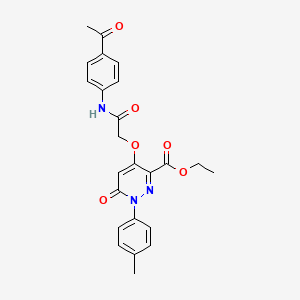

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound featuring a dihydropyridazine core functionalized with acetylphenyl, p-tolyl, and ethoxycarbonyl substituents. Its structure combines a 1,6-dihydropyridazine ring, which is partially unsaturated, with an acetylphenyl carboxamide side chain and a p-tolyl aromatic group.

Properties

IUPAC Name |

ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O6/c1-4-32-24(31)23-20(13-22(30)27(26-23)19-11-5-15(2)6-12-19)33-14-21(29)25-18-9-7-17(8-10-18)16(3)28/h5-13H,4,14H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCINCSNCOKNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine derivatives. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 435.4 g/mol. The compound features multiple functional groups, including an ethoxy group, an oxo group, and an amino moiety, which contribute to its biological activities and chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.4 g/mol |

| Functional Groups | Ethoxy, oxo, amino |

Research indicates that this compound may exert its biological effects by interacting with specific molecular targets, particularly enzymes involved in inflammatory pathways. The presence of the oxo and amino groups suggests potential for nucleophilic substitutions and enzyme inhibition, making it a candidate for anti-inflammatory therapies.

Anti-inflammatory Properties

Studies have shown that compounds with similar structures exhibit significant anti-inflammatory activity. This compound is hypothesized to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

Antioxidant Activity

The compound's structure may also confer antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. Preliminary studies suggest that derivatives of pyridazine compounds can scavenge free radicals effectively.

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A study synthesized various derivatives of pyridazine compounds to evaluate their biological activities. The results indicated that modifications in the phenyl substituents significantly impacted their anti-inflammatory potency.

-

In Vitro Studies :

- In vitro assays demonstrated that this compound effectively inhibited the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

-

In Vivo Studies :

- Animal model studies are necessary to confirm the efficacy observed in vitro. Future research should focus on evaluating the pharmacokinetics and bioavailability of this compound to establish its therapeutic potential in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydropyridazine derivatives with variations in substituents influencing physicochemical and biological properties. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations

Substituent Effects on Solubility and Reactivity :

- The acetyl group in the target compound introduces strong electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to the ethoxy group in its analog . This may improve binding to polar enzyme active sites but reduce membrane permeability.

- The p-tolyl group contributes to hydrophobic interactions, a feature shared across analogs.

Chlorophenyl-substituted analogs prioritize halogen bonding, which is absent in the acetyl/ethoxy variants, explaining their divergent bioactivity profiles .

Synthetic Challenges: The acetylphenyl group necessitates careful protection-deprotection strategies during synthesis to avoid keto-enol tautomerism, a challenge less pronounced in ethoxyphenyl analogs .

Research Findings and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.